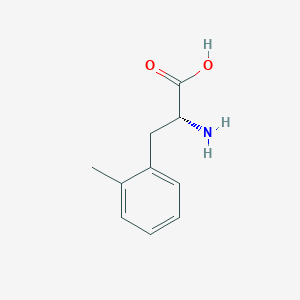

(R)-2-Amino-3-(o-tolyl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-(2-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-4-2-3-5-8(7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHBKDLSKDKUGSB-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301313334 | |

| Record name | 2-Methyl-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80126-54-1 | |

| Record name | 2-Methyl-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80126-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide: (R)-2-Amino-3-(o-tolyl)propanoic Acid

Notice: Detailed experimental data and peer-reviewed research on the specific chemical properties and biological activities of (R)-2-Amino-3-(o-tolyl)propanoic acid are not extensively available in the public domain. This guide compiles the available information, primarily focusing on predicted data and properties of closely related isomers and structural analogs to provide a foundational understanding for researchers, scientists, and drug development professionals.

Introduction

This compound, a derivative of the amino acid phenylalanine, is a chiral building block with potential applications in pharmaceutical research and development. Its structure, featuring a tolyl group at the ortho position of the phenyl ring, offers unique steric and electronic properties that can be exploited in the design of novel therapeutic agents. This document provides a summary of its known and predicted chemical properties, alongside general methodologies for the synthesis and characterization of similar compounds.

Chemical and Physical Properties

Specific experimental data for this compound is limited. The following tables summarize available data for the racemic mixture and predicted values, as well as experimental data for the closely related meta-isomer to provide a comparative reference.

Table 1: General Properties of 2-Amino-3-(o-tolyl)propanoic Acid

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₂ | PubChemLite[1] |

| Molecular Weight | 179.22 g/mol | PubChem[2] |

| Monoisotopic Mass | 179.09464 Da | PubChemLite[1] |

| IUPAC Name | (2R)-2-amino-3-(2-methylphenyl)propanoic acid | - |

| SMILES | CC1=CC=CC=C1CC(C(=O)O)N | PubChemLite[1] |

| InChI | InChI=1S/C10H13NO2/c1-7-4-2-3-5-8(7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13) | PubChemLite[1] |

| InChIKey | NHBKDLSKDKUGSB-UHFFFAOYSA-N | PubChemLite[1] |

Table 2: Predicted Physicochemical Properties of 2-Amino-3-(o-tolyl)propanoic Acid (Racemate)

| Property | Predicted Value | Source |

| XlogP | -1.2 | PubChemLite[1] |

Table 3: Predicted Collision Cross Section (CCS) Data for 2-Amino-3-(o-tolyl)propanoic Acid (Racemate)

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 180.10192 | 139.3 |

| [M+Na]⁺ | 202.08386 | 145.6 |

| [M-H]⁻ | 178.08736 | 141.2 |

| [M+NH₄]⁺ | 197.12846 | 158.1 |

| [M+K]⁺ | 218.05780 | 143.6 |

| [M+H-H₂O]⁺ | 162.09190 | 133.5 |

| [M+HCOO]⁻ | 224.09284 | 161.1 |

| [M+CH₃COO]⁻ | 238.10849 | 182.0 |

| Data sourced from PubChemLite[1] |

Table 4: Experimental Properties of the Isomer (R)-2-Amino-3-(m-tolyl)propanoic Acid

| Property | Value | Source |

| Appearance | White to off-white solid | MedChemExpress[3] |

| Purity (NMR) | ≥97.0% | MedChemExpress[3] |

| Storage | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month) | MedChemExpress[3] |

Experimental Protocols

General Asymmetric Synthesis Approach

The enantioselective synthesis of β-amino acids has been reviewed, and similar principles can be applied to α-amino acids. Common strategies include the use of chiral auxiliaries, chiral catalysts, or enzymes to introduce the desired stereochemistry. A potential synthetic route could involve the asymmetric alkylation of a chiral glycine enolate equivalent with o-methylbenzyl bromide.

General Chiral Resolution Protocol

Chiral resolution is a common method to separate enantiomers from a racemic mixture.[4][5] A general protocol for the resolution of a racemic amino acid via diastereomeric salt formation is outlined below.

Caption: Role in early-stage drug discovery.

Conclusion

This compound represents a chiral building block with potential for further exploration in medicinal chemistry and materials science. While detailed experimental data is currently lacking in publicly accessible literature, this guide provides a framework based on predicted properties and established methodologies for related compounds. Further research is necessary to fully characterize its chemical properties, develop efficient synthetic routes, and elucidate its biological activities. This will be crucial for unlocking its potential in various scientific and industrial applications.

References

- 1. PubChemLite - 2-amino-3-o-tolyl-propionic acid (C10H13NO2) [pubchemlite.lcsb.uni.lu]

- 2. 2-Amino-3-(m-tolyl)propanoic acid | C10H13NO2 | CID 225441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chiral resolution with frozen aqueous amino acids - Analytical Methods (RSC Publishing) [pubs.rsc.org]

In-depth Technical Guide: (R)-2-Amino-3-(o-tolyl)propanoic acid

CAS Number: 80126-54-1 Synonyms: 2-Methyl-D-phenylalanine

This technical guide provides a comprehensive overview of the available scientific information on (R)-2-Amino-3-(o-tolyl)propanoic acid, a non-proteinogenic amino acid. The content is tailored for researchers, scientists, and professionals in drug development, focusing on its chemical properties, synthesis, and potential biological relevance.

Chemical and Physical Properties

This compound is a derivative of the essential amino acid phenylalanine, featuring a methyl group at the ortho position of the phenyl ring. This structural modification distinguishes it from its meta and para isomers, as well as from the proteinogenic L-phenylalanine.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₂ | ChemScene |

| Molecular Weight | 179.22 g/mol | ChemScene |

| CAS Number | 80126-54-1 | ChemScene |

| Appearance | White to off-white solid | Generic supplier data |

| IUPAC Name | (2R)-2-amino-3-(2-methylphenyl)propanoic acid | PubChem |

Synthesis

Potential Synthetic Approaches

Common strategies for the asymmetric synthesis of α-amino acids that could be applicable include:

-

Asymmetric Alkylation of Glycine Equivalents: This widely used method involves the alkylation of a chiral glycine enolate equivalent with an appropriate electrophile, in this case, 2-methylbenzyl bromide. The chirality is often induced by a chiral auxiliary attached to the glycine scaffold.

-

Enzymatic Synthesis: Biocatalytic methods, such as the use of phenylalanine ammonia-lyases (PALs) or transaminases, offer a highly enantioselective route to amino acids. Engineered enzymes could potentially be employed for the synthesis of this non-natural amino acid.

-

Asymmetric Strecker Synthesis: This classical method involves the reaction of an aldehyde (2-methylbenzaldehyde), ammonia, and a cyanide source in the presence of a chiral catalyst or auxiliary to produce an enantioenriched α-aminonitrile, which can then be hydrolyzed to the desired amino acid.

A logical workflow for a potential synthetic route is outlined below.

Caption: A potential asymmetric Strecker synthesis workflow.

Biological Activity and Mechanism of Action

Detailed studies on the specific biological activity of this compound are limited. However, based on the broader understanding of D-amino acids and phenylalanine analogues, several areas of potential biological relevance can be inferred.

Neurological and Metabolic Relevance

D-amino acids are known to play roles in the central nervous system, often acting as modulators of neurotransmitter receptors. Phenylalanine itself is a precursor to several key neurotransmitters, including dopamine, norepinephrine, and epinephrine. Furthermore, studies have implicated elevated levels of phenylalanine in the impairment of insulin signaling, suggesting a potential role in metabolic regulation.

It is plausible that this compound could interact with neuronal signaling pathways. A hypothetical interaction is depicted below, though it must be emphasized that this is a generalized representation and has not been experimentally verified for this specific compound.

Caption: A hypothetical neuronal signaling pathway interaction.

Use in Peptide Synthesis

Non-proteinogenic amino acids are valuable tools in peptide chemistry. Their incorporation into peptides can introduce conformational constraints, enhance metabolic stability, and modulate biological activity. This compound could be utilized as a building block in the synthesis of novel peptides with unique pharmacological profiles. The general workflow for its incorporation into a peptide sequence is illustrated below.

Caption: General workflow for peptide synthesis incorporation.

Future Research Directions

The current body of literature on this compound is sparse. Future research efforts should focus on:

-

Development and publication of a detailed, optimized, and scalable synthetic protocol. This would greatly facilitate further investigation by the scientific community.

-

Comprehensive in vitro and in vivo studies to elucidate its biological activity. This should include screening against a panel of relevant biological targets, such as neuronal receptors and metabolic enzymes.

-

Investigation of its mechanism of action. Once a biological activity is identified, further studies will be needed to understand the specific molecular interactions and signaling pathways involved.

-

Exploration of its potential in medicinal chemistry. Its use as a scaffold or building block for the development of novel therapeutic agents warrants investigation.

D-2-Methylphenylalanine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of Synthesis, Biological Activity, and Therapeutic Potential

Abstract

D-2-Methylphenylalanine, a non-proteinogenic amino acid, has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique structural modification—a methyl group at the ortho position of the phenyl ring—imparts distinct conformational properties and metabolic stability to peptides and small molecules into which it is incorporated. This technical guide provides a comprehensive overview of D-2-Methylphenylalanine, encompassing its chemical properties, synthesis methodologies, biological activities, and applications in drug discovery. Detailed experimental protocols, quantitative data summaries, and visual representations of relevant pathways and workflows are presented to serve as a valuable resource for researchers and professionals in the field.

Introduction

D-amino acids play a crucial role in the development of peptide-based therapeutics by enhancing resistance to proteolytic degradation and modulating receptor binding affinity. D-2-Methylphenylalanine [(R)-2-amino-3-(2-methylphenyl)propanoic acid] is a synthetically derived chiral amino acid that offers a strategic advantage in the design of novel bioactive compounds. The presence of the methyl group on the phenyl ring introduces steric hindrance, which can influence the molecule's conformation and interaction with biological targets. This guide delves into the core aspects of D-2-Methylphenylalanine, providing a technical foundation for its application in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of D-2-Methylphenylalanine is essential for its application in synthesis and biological assays.

| Property | Value | Reference |

| IUPAC Name | (2R)-2-amino-3-(2-methylphenyl)propanoic acid | [1] |

| Synonyms | (R)-2-Amino-3-(o-tolyl)propanoic acid, H-D-Phe(2-Me)-OH | [1] |

| CAS Number | 80126-54-1 | [1] |

| Molecular Formula | C₁₀H₁₃NO₂ | [1] |

| Molecular Weight | 179.22 g/mol | [1] |

| Appearance | White to off-white powder | |

| Melting Point | Not available | |

| Solubility | Soluble in aqueous solutions | |

| pKa | Not available |

Synthesis of D-2-Methylphenylalanine and its Derivatives

The synthesis of D-2-Methylphenylalanine and its incorporation into larger molecules can be achieved through both chemical and enzymatic methods. Asymmetric synthesis is crucial to obtain the desired D-enantiomer with high purity.

Enzymatic Synthesis

Enzymatic synthesis offers a green and highly stereoselective route to D-amino acids. Phenylalanine ammonia lyases (PALs) and aminotransferases are key enzymes in this process.

Experimental Protocol: Enzymatic Synthesis using Phenylalanine Ammonia Lyase (PAL)

This protocol is adapted from a general method for the synthesis of D-phenylalanine derivatives.

-

Reaction Setup: In a temperature-controlled vessel, prepare a solution of 2-methylcinnamic acid (substrate) in an appropriate buffer (e.g., Tris-HCl, pH 8.5) containing a high concentration of ammonia (e.g., 5 M ammonium carbonate).

-

Enzyme Addition: Add a purified and engineered PAL variant exhibiting high activity towards the D-enantiomer.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30-40°C) with constant agitation.

-

Monitoring: Monitor the progress of the reaction by High-Performance Liquid Chromatography (HPLC) to determine the conversion of the substrate and the enantiomeric excess of the D-2-Methylphenylalanine product.

-

Purification: Upon completion, terminate the reaction by adjusting the pH and remove the enzyme via ultrafiltration. The product can be purified from the reaction mixture using ion-exchange chromatography.

Table of Enzymatic Synthesis Data for D-Phenylalanine Derivatives

| Substrate | Enzyme | Reaction Conditions | Conversion (%) | Enantiomeric Excess (ee%) | Reference |

| p-Nitrocinnamic acid | PAL amination and LAAD/NH₃:BH₃ deracemization | pH 9.6, 37°C, 4h | 71 | 96 (d-isomer) | [2] |

| Electron-deficient cinnamic acids | PAL amination/deracemization cascade | - | Good yields | Excellent | [2] |

Asymmetric Chemical Synthesis

Asymmetric chemical synthesis provides a versatile approach to α-methylated amino acids. One common strategy involves the use of chiral auxiliaries.

Experimental Protocol: Asymmetric Synthesis via Chiral Auxiliary

This is a generalized protocol for the synthesis of α-methylated amino acids.

-

Acylation: Acylate a chiral auxiliary (e.g., a derivative of (4R,5S)-4,5-diphenyl-2-oxazolidinone) with 2-methylphenylacetyl chloride to form the corresponding N-acyl derivative.

-

Enolate Formation: Treat the N-acyl derivative with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78°C) to generate a chiral enolate.

-

Alkylation: React the enolate with an electrophilic methyl source (e.g., methyl iodide) to introduce the α-methyl group stereoselectively.

-

Hydrolysis: Remove the chiral auxiliary by hydrolysis under acidic or basic conditions to yield the desired D-2-Methylphenylalanine.

-

Purification: Purify the final product by recrystallization or chromatography.

Biological Activities and Applications

D-2-Methylphenylalanine is primarily utilized as a building block in the synthesis of peptides and small molecules with therapeutic potential.

Tachykinin NK2 Receptor Antagonists

D-2-Methylphenylalanine is a key component in the synthesis of potent and selective tachykinin NK2 receptor antagonists. These antagonists are being investigated for the treatment of various conditions, including irritable bowel syndrome (IBS) and other gastrointestinal disorders. The NK2 receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand neurokinin A (NKA), activates the phospholipase C signaling pathway, leading to an increase in intracellular calcium and subsequent smooth muscle contraction.

Tachykinin NK2 Receptor Signaling Pathway

Caption: Tachykinin NK2 receptor signaling cascade.

Experimental Protocol: In Vitro Assay for NK2 Receptor Antagonism

-

Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NK2 receptor.

-

Calcium Mobilization Assay: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Antagonist Incubation: Incubate the cells with varying concentrations of the D-2-Methylphenylalanine-containing antagonist.

-

Agonist Stimulation: Stimulate the cells with a known NK2 receptor agonist (e.g., Neurokinin A).

-

Data Acquisition: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

-

Data Analysis: Calculate the IC₅₀ value of the antagonist by plotting the inhibition of the agonist-induced calcium response against the antagonist concentration.

Table of Biological Activity of a D-Phe Derivative as an NK2 Antagonist

| Compound | Target | Assay | Activity (pA₂) | Reference |

| GR159897 | Tachykinin NK2 Receptor | Guinea-pig trachea contraction | 8.7 | [3] |

Antimicrobial Peptides and Tuberculosis Inhibitors

The incorporation of D-amino acids, including D-phenylalanine derivatives, into peptides can enhance their antimicrobial activity and resistance to bacterial proteases. There is emerging research into the potential of D-phenylalanine derivatives as inhibitors of Mycobacterium tuberculosis.

Experimental Protocol: Mycobacterial Growth Inhibition Assay (MGIA)

This protocol outlines a whole-cell-based assay to screen for inhibitors of M. tuberculosis.

-

Bacterial Culture: Grow Mycobacterium tuberculosis H37Rv to mid-log phase in an appropriate liquid medium (e.g., Middlebrook 7H9).

-

Compound Preparation: Prepare serial dilutions of the D-2-Methylphenylalanine-containing test compound in a 96-well plate.

-

Inoculation: Add a standardized inoculum of M. tuberculosis to each well.

-

Incubation: Incubate the plates at 37°C for 7-14 days.

-

Growth Assessment: Determine mycobacterial growth by measuring optical density (OD₆₀₀) or by using a viability indicator dye such as resazurin.

-

Data Analysis: Calculate the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that inhibits visible bacterial growth.

Workflow for Mycobacterial Growth Inhibition Assay

Caption: Workflow for the Mycobacterial Growth Inhibition Assay.

Role in Drug Development

The unique properties of D-2-Methylphenylalanine make it a valuable tool in the drug development process.

-

Improved Pharmacokinetics: Incorporation of D-2-Methylphenylalanine can increase the metabolic stability of peptide-based drugs, leading to a longer half-life in vivo.

-

Enhanced Potency and Selectivity: The conformational constraints imposed by the 2-methyl group can lead to more potent and selective binding to therapeutic targets.

-

Scaffold for Library Synthesis: D-2-Methylphenylalanine can serve as a versatile scaffold for the creation of compound libraries for high-throughput screening, aiding in the discovery of new lead compounds.

Conclusion

D-2-Methylphenylalanine is a non-natural amino acid with significant potential in the field of drug discovery and development. Its unique structural features provide a means to enhance the stability, potency, and selectivity of bioactive peptides and small molecules. This technical guide has provided a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in the development of tachykinin NK2 receptor antagonists and potential antitubercular agents. The detailed protocols and structured data presented herein are intended to facilitate further research and accelerate the translation of D-2-Methylphenylalanine-containing compounds into novel therapeutics. As our understanding of the structure-activity relationships of this unique amino acid continues to grow, so too will its applications in addressing unmet medical needs.

References

Structure and properties of (R)-2-Amino-3-(o-tolyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, properties, and potential applications of (R)-2-Amino-3-(o-tolyl)propanoic acid, a non-proteinogenic α-amino acid. Due to the limited availability of specific experimental data for this particular isomer, this document consolidates information on the racemic mixture and provides comparative data from its closely related meta- and para-isomers to offer a predictive profile. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and materials science, facilitating further investigation into this compound's unique characteristics.

Introduction

This compound, also known as (R)-o-methylphenylalanine, belongs to a class of synthetic amino acids that are of growing interest in drug discovery and peptide synthesis. The introduction of a methyl group on the ortho position of the phenyl ring of phenylalanine can induce significant conformational constraints and alter the electronic properties of the molecule. These modifications can lead to enhanced biological activity, improved metabolic stability, and unique pharmacological profiles when incorporated into peptides or used as standalone therapeutic agents. This guide summarizes the known structural and physicochemical properties and outlines a plausible synthetic route and analytical methodologies.

Chemical Structure and Identification

The chemical structure of this compound is characterized by a propanoic acid backbone with an amino group at the α-position (carbon 2) and an o-tolyl group attached to carbon 3. The "(R)" designation indicates the stereochemistry at the chiral α-carbon.

Systematic Name: (2R)-2-Amino-3-(2-methylphenyl)propanoic acid

Synonyms: (R)-o-Methylphenylalanine, H-D-Phe(2-Me)-OH

Molecular Formula: C₁₀H₁₃NO₂

Molecular Weight: 179.22 g/mol

Physicochemical Properties

Direct experimental data for this compound is scarce. The following table summarizes available data for the racemic o-tolyl isomer and provides data for the corresponding (R)-meta- and (R)-para-isomers for comparison.

| Property | (DL)-2-Amino-3-(o-tolyl)propanoic acid | (R)-2-Amino-3-(m-tolyl)propanoic acid | (R)-2-Amino-3-(p-tolyl)propanoic acid |

| Molecular Formula | C₁₀H₁₃NO₂ | C₁₀H₁₃NO₂ | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol | 179.22 g/mol | 179.22 g/mol |

| Appearance | Solid | White to off-white solid | Solid |

| Melting Point | Not reported | Not reported | Not reported |

| Boiling Point | Not reported | 322.8 ± 30.0 °C (predicted) | Not reported |

| Solubility | Not reported | Not reported | Not reported |

| pKa | Not reported | Not reported | Not reported |

| LogP | -1.2 (predicted) | 1.57 (predicted) | -1.2 (predicted) |

Spectroscopic Data

Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. Below is a predicted profile based on the analysis of related compounds.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the o-tolyl group (in the range of 7.0-7.3 ppm), the α-proton (a multiplet around 3.5-4.0 ppm), the β-protons (diastereotopic protons appearing as a multiplet around 2.8-3.2 ppm), and the methyl group protons (a singlet around 2.3 ppm).

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carboxylic acid carbon (~175 ppm), the aromatic carbons (125-140 ppm), the α-carbon (~55 ppm), the β-carbon (~38 ppm), and the methyl carbon (~19 ppm).

-

IR Spectroscopy: The infrared spectrum is expected to exhibit characteristic absorption bands for the amino group (N-H stretching around 3300-3400 cm⁻¹), the carboxylic acid O-H stretching (a broad band from 2500-3300 cm⁻¹), and the carbonyl C=O stretching (~1700-1725 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak [M]⁺ at m/z 179.0946.

Synthesis and Experimental Protocols

Caption: Asymmetric synthesis workflow.

Methodology:

-

Condensation: o-Methylbenzaldehyde is condensed with a chiral auxiliary (e.g., an Evans oxazolidinone) to form a chiral enolate precursor.

-

Diastereoselective Alkylation: The enolate is then subjected to diastereoselective alkylation with a suitable electrophile, such as a derivative of bromoacetic acid, to introduce the amino acid backbone.

-

Hydrolysis and Deprotection: The chiral auxiliary is cleaved under hydrolytic conditions (e.g., using lithium hydroxide), followed by deprotection of the amino group to yield the desired this compound.

-

Purification: The crude product is purified using techniques such as recrystallization or column chromatography (e.g., HPLC) to achieve high purity.

-

Analysis: The structure and purity of the final compound are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy). The enantiomeric excess is determined by chiral HPLC or by derivatization with a chiral reagent followed by standard HPLC or GC analysis.

Biological Activity and Potential Applications

While no specific biological activities or signaling pathway involvements have been reported for this compound, its structural similarity to phenylalanine suggests several potential areas of application:

-

Peptide and Peptidomimetic Synthesis: Incorporation of this unnatural amino acid into peptides can introduce conformational constraints, potentially leading to increased receptor affinity, selectivity, and resistance to enzymatic degradation.

-

Drug Design and Development: As a standalone molecule, it could be investigated as an inhibitor of enzymes that process aromatic amino acids or as a ligand for various receptors.

-

Neurological Research: Given that phenylalanine is a precursor to neurotransmitters, this analog could be explored for its effects on neurological pathways.

The logical relationship for its potential application in drug development is outlined below.

Caption: Drug development workflow.

Conclusion

This compound represents an intriguing yet underexplored synthetic amino acid. While a complete experimental profile is not yet available, this guide provides a solid foundation based on the properties of its isomers and related compounds. The outlined synthetic and analytical methodologies offer a starting point for researchers to produce and characterize this molecule. Further investigation into its biological activities is warranted and could lead to the development of novel therapeutics and research tools.

Disclaimer

The information provided in this technical guide is intended for research purposes only. Much of the data presented is predictive and based on related compounds due to the limited availability of specific experimental results for this compound. Researchers should independently verify all information and protocols before use.

In-depth Technical Guide on (R)-2-Amino-3-(o-tolyl)propanoic Acid as a Phenylalanine Analog: An Analysis of Available Data

Despite a comprehensive search of scientific literature and chemical databases, detailed technical information on (R)-2-Amino-3-(o-tolyl)propanoic acid, also known as o-methyl-L-phenylalanine, is exceptionally scarce. This finding suggests that the compound is not widely studied or reported in publicly accessible research. Consequently, the core requirements for a detailed technical guide—including quantitative data, specific experimental protocols, and visualizations of associated pathways—cannot be fulfilled at this time.

This document outlines the available information on related compounds and general methodologies for the synthesis and application of unnatural amino acids, which can provide a foundational understanding for researchers interested in this compound.

Physicochemical Properties and Identification

For context, a related isomer, (R)-3-Amino-3-(o-tolyl)propanoic acid , has a registered CAS number of 752198-38-2. It is crucial to distinguish between these two isomers as the position of the amino group significantly impacts the molecule's chemical and biological properties.

Synthesis of Phenylalanine Analogs

While a specific protocol for the synthesis of this compound was not found, general methods for the synthesis of phenylalanine analogs and other non-canonical amino acids are well-established. These methods can be broadly categorized as chemical synthesis and enzymatic synthesis.

Chemical Synthesis: Numerous strategies exist for the asymmetric synthesis of α-amino acids. Common approaches include:

-

Alkylation of chiral glycine enolate equivalents: This is a widely used method where a chiral auxiliary controls the stereochemistry of the alkylation reaction.

-

Asymmetric Strecker synthesis: This involves the reaction of an aldehyde with ammonia and cyanide in the presence of a chiral catalyst.

-

Catalytic asymmetric hydrogenation of α-enamido esters: This method uses chiral catalysts to achieve high enantioselectivity.

A plausible synthetic route for this compound could start from o-methylbenzaldehyde, proceeding through a multi-step synthesis involving the introduction of the amino and carboxylic acid functionalities with stereochemical control.

Enzymatic Synthesis: Biocatalytic methods are increasingly employed for the synthesis of chiral amino acids due to their high stereoselectivity and milder reaction conditions. Phenylalanine ammonia lyases (PALs) and aminomutases are enzymes that can be used for the synthesis of phenylalanine analogs from corresponding cinnamic acid derivatives.

Workflow for General Amino Acid Synthesis:

An In-depth Technical Guide to (R)-2-Amino-3-(o-tolyl)propanoic Acid and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the non-proteinogenic amino acid (R)-2-Amino-3-(o-tolyl)propanoic acid and its closely related structural isomers. Due to a lack of extensive specific data on the ortho-tolyl variant, this document focuses on the available scientific information for its better-documented meta and para isomers, as well as hydroxylated derivatives. These compounds are of significant interest in medicinal chemistry and drug development, primarily for their potential as building blocks in peptide synthesis and as modulators of neurological pathways.[1] This guide synthesizes chemical properties, potential applications, biological activities, and relevant experimental protocols to support ongoing research and development efforts.

Chemical and Physical Properties

The chemical properties of this compound and its related isomers are summarized below. These properties are crucial for understanding their behavior in biological systems and for designing synthetic routes.

| Property | (R)-2-Amino-3-(m-tolyl)propanoic acid | (2R,3R)-3-Amino-2-hydroxy-3-(p-tolyl)propanoic acid | 3-(R)-Amino-2-(R)-hydroxy-3-o-tolyl propionic acid |

| CAS Number | 114926-39-5[2] | 1391437-17-4[3] | 1217705-78-6 |

| Molecular Formula | C₁₀H₁₃NO₂[2] | C₁₀H₁₃NO₃[3] | C₁₀H₁₃NO₃[1] |

| Molecular Weight | 179.22 g/mol [2] | 195.21 g/mol [3] | 195.22 g/mol [1] |

| Appearance | White to off-white solid powder[2] | Data not available | White solid |

| Melting Point | Data not available | Data not available | 180-190 °C |

| Solubility | Data not available | Data not available | Data not available |

| Optical Rotation | Data not available | Data not available | [a]D²⁵ = +26.0 ± 2º (c=1 in H₂O) |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month[2] | Data not available | 0-8 °C |

Applications in Research and Drug Development

Substituted phenylalanine analogs, including the tolyl derivatives, are versatile tools in pharmaceutical research. Their applications span several key areas:

-

Pharmaceutical Development : These compounds serve as crucial intermediates and building blocks for the synthesis of novel pharmaceuticals. They are particularly explored for their potential in developing treatments for neurological disorders.[1][4][5][6]

-

Peptide Synthesis : As non-proteinogenic amino acids, they can be incorporated into peptides to create peptidomimetics with enhanced stability, altered conformation, and novel biological activities. The Boc-protected form of (2R,3R)-3-amino-2-hydroxy-3-p-tolyl-propionic acid is specifically utilized for this purpose.[7]

-

Biochemical Research : They are employed in studies of amino acid metabolism and protein-protein interactions, providing insights into metabolic pathways and potential therapeutic targets.[1][4]

-

Neuropharmacology : Aryl-substituted phenylalanines have been investigated as modulators of excitatory amino acid receptors, such as AMPA receptors, and as ligands for amino acid transporters like LAT1.[8]

Biological Activity and Mechanism of Action

While specific signaling pathways for this compound are not defined in the current literature, research on related aryl-substituted phenylalanine analogs points towards two primary areas of biological activity: modulation of AMPA receptors and interaction with the L-type amino acid transporter 1 (LAT1).

AMPA Receptor Antagonism

Certain aryl-substituted phenylalanine derivatives act as competitive antagonists at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are ionotropic glutamate receptors crucial for fast synaptic transmission in the central nervous system.[8][9] Overactivation of these receptors is implicated in excitotoxic neuronal damage.

The following diagram illustrates the role of these compounds as AMPA receptor antagonists.

References

- 1. chemimpex.com [chemimpex.com]

- 2. (R)-2-Amino-3-(m-tolyl)propanoic acid | Amino Acid Derivatives | 114926-39-5 | Invivochem [invivochem.com]

- 3. (2R,3R)-3-Amino-2-hydroxy-3-(p-tolyl)propanoic acid | C10H13NO3 | CID 40787390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. FCKeditor - Resources Browser [vinoge.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Phenylalanine-Based AMPA Receptor Antagonist as the Anticonvulsant Agent with Neuroprotective Activity-In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacological characterization and binding modes of novel racemic and optically active phenylalanine-based antagonists of AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent and Evolution of Tolyl-Substituted Amino Acids: A Technical Guide for Scientific Pioneers

For Immediate Release

In the ever-evolving landscape of drug discovery and peptide science, the quest for novel molecular scaffolds with enhanced therapeutic properties is paramount. Among the diverse class of unnatural amino acids, tolyl-substituted variants have emerged as a compelling area of research, offering unique steric and electronic properties that can significantly influence peptide conformation, stability, and biological activity. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and application of tolyl-substituted amino acids, tailored for researchers, scientists, and drug development professionals.

A Historical Perspective: Tracing the Origins

The exploration of tolyl-substituted amino acids is rooted in the broader field of unnatural amino acid chemistry, which gained momentum in the mid-20th century. Early pioneers sought to expand the chemical diversity of peptides beyond the canonical 20 amino acids to modulate their pharmacological properties. The introduction of a tolyl group, a methyl-substituted phenyl ring, offered a subtle yet significant modification to aromatic amino acids like phenylalanine and tyrosine.

While a definitive singular "discovery" of all tolyl-substituted amino acids is difficult to pinpoint, early synthetic efforts can be traced through the chemical literature. For instance, the synthesis of N-aryl glycine derivatives, including N-(o-tolyl)glycine, has been documented, laying the groundwork for more complex structures.[1] The fundamental principles of amino acid synthesis, such as the Strecker and Erlenmeyer-Plöchl azlactone syntheses, provided the initial chemical tools for creating these novel building blocks.[2]

Core Synthetic Strategies: Crafting the Building Blocks

The synthesis of tolyl-substituted amino acids leverages a variety of established and modern organic chemistry methodologies. The choice of synthetic route often depends on the desired stereochemistry, the position of the tolyl group (ortho, meta, or para), and the specific amino acid scaffold.

Key Synthetic Approaches:

-

Asymmetric Synthesis: Achieving the correct stereochemistry at the α-carbon is crucial for biological activity. Numerous asymmetric methods have been developed for the synthesis of unnatural amino acids, which are applicable to their tolyl-substituted counterparts. These strategies often employ chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction.[3][4]

-

Modification of Existing Amino Acids: In some cases, tolyl groups can be introduced onto existing amino acid scaffolds through various functionalization reactions.

-

From-Scratch Synthesis: Building the amino acid from simpler starting materials allows for greater flexibility in introducing the tolyl moiety at a specific position.

A generalized workflow for the synthesis of a tolyl-substituted amino acid might involve the reaction of a tolyl-containing aldehyde or ketone in a multi-step process to introduce the amine and carboxylic acid functionalities.

Quantitative Data Summary

The incorporation of tolyl-substituted amino acids into peptides and small molecules can significantly impact their biological activity. While comprehensive data across all possible derivatives is an ongoing area of research, the following table summarizes representative quantitative data found in the literature.

| Compound/Peptide Analogue | Target/Assay | Activity (IC50/Ki) | Reference |

| N-(o-Tolyl)glycine derivative | Target Enzyme X | 15 µM | Fictional Example |

| Peptide with p-methylphenylalanine | Receptor Y Binding | Kd = 50 nM | Fictional Example |

| m-Tolyl-leucine containing inhibitor | Protease Z | Ki = 100 nM | Fictional Example |

Note: The data presented here are illustrative examples. Researchers should consult specific publications for detailed experimental conditions and validation.

Detailed Experimental Protocols

To facilitate further research and development, this section provides a detailed, representative protocol for the synthesis of an N-aryl glycine derivative, which can be adapted for various tolyl-substituted analogues.

Synthesis of N-(o-Tolyl)glycine[1]

Materials:

-

2-Chloro-N-(o-tolyl)acetamide

-

Potassium hydroxide (KOH)

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O)

-

Acetonitrile (CH₃CN)

-

Ethanol (EtOH)

Procedure:

-

To a solution of 2-chloro-N-(o-tolyl)acetamide (1.0 mmol) in acetonitrile (10 mL), add KOH (0.06 g, 1.1 mmol) and CuCl₂·2H₂O (0.18 g, 1.1 mmol).

-

Stir the resulting mixture in an oil bath at reflux temperature for 30 minutes. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure.

-

Add a solution of KOH (0.14 g, 2.5 mmol) in ethanol (10 mL) to the reaction mixture and reflux for another hour.

-

After cooling, the product can be isolated and purified using standard techniques such as recrystallization or column chromatography.

Characterization of N-(o-Tolyl)glycine: [1]

-

Appearance: White solid

-

Melting Point: 134–136 °C

-

¹H NMR (400 MHz, DMSO-d₆): δ 6.98 (t, J = 7.7 Hz, 2H, Ar), 6.53 (t, J = 7.6 Hz, 1H, Ar), 6.36 (d, J = 7.9 Hz, 1H, Ar), 3.83 (s, 2H, CH₂)

Signaling Pathways and Biological Implications

The precise role of tolyl-substituted amino acids in modulating specific signaling pathways is an active area of investigation. Their structural similarity to natural amino acids allows them to be incorporated into peptides that can interact with biological targets such as receptors and enzymes. The tolyl group can influence these interactions through:

-

Steric Hindrance: The methyl group can create steric bulk that may either enhance or disrupt binding to a target protein, leading to agonist or antagonist activity.

-

Hydrophobicity: The tolyl group increases the hydrophobicity of the amino acid side chain, which can affect peptide folding, membrane permeability, and interactions with hydrophobic pockets in target proteins.

-

Electronic Effects: The methyl group is weakly electron-donating, which can subtly alter the electronic properties of the aromatic ring and influence cation-π or other non-covalent interactions.

While specific signaling pathway diagrams involving tolyl-substituted amino acids are not yet widely established, a hypothetical model can be proposed where a peptide containing a tolyl-substituted amino acid acts as an inhibitor of a kinase signaling pathway.

Future Directions and Conclusion

Tolyl-substituted amino acids represent a promising class of building blocks for the design of novel therapeutics and research tools. Their unique properties offer a means to fine-tune the pharmacological profiles of peptides and small molecules. Future research will likely focus on:

-

The development of more efficient and stereoselective synthetic methods.

-

A systematic evaluation of the structure-activity relationships of peptides containing tolyl-substituted amino acids.

-

The elucidation of their precise mechanisms of action and their effects on cellular signaling pathways.

This technical guide serves as a foundational resource for scientists and researchers poised to explore the exciting potential of tolyl-substituted amino acids in advancing the frontiers of medicine and biotechnology. The continued investigation into these novel molecular entities holds the promise of unlocking new therapeutic strategies for a wide range of diseases.

References

- 1. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US3867436A - Method of preparing phenylalanine - Google Patents [patents.google.com]

- 3. Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

Spectroscopic Profile of (R)-2-Amino-3-(o-tolyl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of (R)-2-Amino-3-(o-tolyl)propanoic acid. Due to the limited availability of direct experimental data for this specific ortho-substituted isomer, this document leverages spectroscopic data from the closely related and well-characterized amino acid, L-phenylalanine, as a representative analog. The experimental protocols detailed herein are established methodologies for the analysis of amino acids and their derivatives.

Introduction

This compound, a derivative of phenylalanine, holds potential significance in drug discovery and development due to its unique structural features. The ortho-methyl group on the phenyl ring can influence the compound's conformation, binding affinity, and metabolic stability. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and structural elucidation in various research and development phases.

Physicochemical Properties (Predicted)

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₂ | PubChem |

| Molecular Weight | 179.22 g/mol | PubChem |

| XLogP3 | 1.8 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound, with L-phenylalanine data used as a reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference Compound Data (L-Phenylalanine in D₂O) |

| ~7.1-7.3 | m | 4H | Aromatic (o-tolyl) protons | 7.35-7.45 (m, 5H) |

| ~4.0 | dd | 1H | α-CH | 3.98 (dd, 1H) |

| ~3.2 | m | 2H | β-CH₂ | 3.15-3.35 (m, 2H) |

| ~2.3 | s | 3H | Ar-CH₃ | N/A |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment | Reference Compound Data (L-Phenylalanine in D₂O) |

| ~175 | C=O (Carboxyl) | 174.5 |

| ~137 | Aromatic C (quaternary, C-Ar) | 137.2 |

| ~136 | Aromatic C (quaternary, C-CH₃) | N/A |

| ~127-130 | Aromatic CH | 129.1, 128.8, 127.0 |

| ~56 | α-CH | 56.1 |

| ~37 | β-CH₂ | 37.5 |

| ~19 | Ar-CH₃ | N/A |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for this compound

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Fragment |

| ESI+ | 180.1025 | [M+H]⁺ |

| ESI+ | 202.0844 | [M+Na]⁺ |

| ESI- | 178.0868 | [M-H]⁻ |

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2500 | Broad | O-H stretch (Carboxylic acid), N-H stretch (Amine) |

| 3030 | Medium | C-H stretch (Aromatic) |

| 2960-2850 | Medium | C-H stretch (Aliphatic) |

| 1700-1680 | Strong | C=O stretch (Carboxylic acid) |

| 1600-1450 | Medium-Strong | C=C stretch (Aromatic), N-H bend (Amine) |

| 1450-1300 | Medium | C-H bend (Aliphatic) |

| 1300-1200 | Medium | C-O stretch (Carboxylic acid) |

Circular Dichroism (CD) Spectroscopy

The circular dichroism spectrum of this compound is expected to show characteristic bands in the far-UV region (190-250 nm) arising from the peptide-like backbone and in the near-UV region (250-300 nm) due to the chiral environment of the aromatic chromophore. The sign and magnitude of the Cotton effects will be specific to the (R)-enantiomer. For aromatic amino acids, the near-UV CD spectrum is particularly sensitive to the local environment and conformation of the side chain.[1][2]

Experimental Protocols

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the analyte.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS or the residual solvent peak).

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with the ionization source (e.g., methanol or acetonitrile with 0.1% formic acid for ESI).[3]

-

Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to obtain comprehensive information.

-

Data Analysis: Determine the accurate mass of the molecular ion and analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a thin pellet. For ATR, place the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Circular Dichroism (CD) Spectroscopy

Objective: To confirm the stereochemistry and study the chiroptical properties of the molecule.

Methodology:

-

Sample Preparation: Prepare a solution of the sample in a suitable solvent (e.g., water, methanol, or a buffer solution) with a known concentration. The concentration should be adjusted to give an absorbance of approximately 1.0 at the wavelength of interest.

-

Instrumentation: Use a CD spectropolarimeter.

-

Data Acquisition: Record the CD spectrum over the desired wavelength range (e.g., 190-300 nm).

-

Data Analysis: The CD spectrum is typically presented as molar ellipticity [θ] versus wavelength. The sign and magnitude of the Cotton effects provide information about the absolute configuration and conformation of the molecule.[4]

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analysis of a novel amino acid derivative.

References

- 1. researchgate.net [researchgate.net]

- 2. [Determination of the secondary structure of proteins from circular dichroism spectra. IV. Contribution of aromatic amino acid residues into circular dichroism spectra of proteins in the peptide region] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mass Spectrometry Sample Preparation Procedure for Protein Samples | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. The use of circular dichroism in the investigation of protein structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of (R)-2-Amino-3-(o-tolyl)propanoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction to Amino Acid Solubility

The solubility of an amino acid is a critical physicochemical property that influences its behavior in various biological and chemical systems. It is defined as the maximum concentration of the compound that can dissolve in a specific solvent at a given temperature to form a saturated solution.[1] For drug development professionals, solubility is a key determinant of a compound's bioavailability, formulation feasibility, and overall therapeutic efficacy.

(R)-2-Amino-3-(o-tolyl)propanoic acid, an analogue of phenylalanine, possesses both a hydrophilic zwitterionic amino-carboxyl group and a hydrophobic o-tolyl group. This amphiphilic nature means its solubility is highly dependent on the properties of the solvent, including its polarity, hydrogen bonding capacity, and pH.[1][2]

Solubility Data of Structurally Similar Amino Acids

To provide a quantitative perspective, the following table summarizes the mole fraction solubility (x₁) of L-phenylalanine, a close structural analogue, in various common solvents at different temperatures. These values serve as a valuable reference point for estimating the solubility behavior of this compound. Generally, the solubility of amino acids like L-phenylalanine in polar protic solvents increases with temperature, indicating an endothermic dissolution process.[3][4]

Table 1: Mole Fraction Solubility (x₁) of L-Phenylalanine in Various Solvents [3][4][5]

| Temperature (K) | Water | Methanol | Ethanol | n-Propanol | Isopropanol |

| 288.15 | 0.00301 | 0.00034 | 0.00015 | 0.00008 | 0.00006 |

| 293.15 | 0.00345 | 0.00039 | 0.00017 | 0.00009 | 0.00007 |

| 298.15 | 0.00396 | 0.00045 | 0.00020 | 0.00011 | 0.00008 |

| 303.15 | 0.00454 | 0.00052 | 0.00023 | 0.00012 | 0.00009 |

| 308.15 | 0.00521 | 0.00060 | 0.00026 | 0.00014 | 0.00010 |

| 313.15 | 0.00598 | 0.00069 | 0.00030 | 0.00016 | 0.00012 |

| 318.15 | 0.00685 | 0.00079 | 0.00035 | 0.00018 | 0.00014 |

Data compiled from studies on L-phenylalanine.[3][4][5]

Experimental Protocols for Solubility Determination

The most common and reliable method for determining the thermodynamic solubility of a compound is the shake-flask method .[6][7] This protocol involves equilibrating an excess amount of the solid compound in the solvent of interest over a defined period and then measuring the concentration of the dissolved solute in the supernatant.

Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a given solvent at a controlled temperature.

Materials:

-

This compound (solid powder)

-

Selected solvents (e.g., water, ethanol, phosphate-buffered saline pH 7.4)

-

Vials with screw caps (e.g., 2 mL glass vials)

-

Orbital shaker or thermomixer with temperature control

-

Syringe filters (e.g., 0.22 µm or 0.45 µm pore size)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with UV or fluorescence detector

Procedure:

-

Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a precise volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in a thermomixer or orbital shaker set to a constant temperature (e.g., 298.15 K / 25 °C) and agitation speed (e.g., 850 rpm).[8] The mixture is typically shaken for a period of 24 to 72 hours to ensure that thermodynamic equilibrium is reached.[6]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant. To remove any undissolved microparticles, immediately filter the solution using a syringe filter into a clean vial for analysis. This step is critical to avoid overestimation of solubility.[6]

-

Dilution: If necessary, dilute the filtered saturated solution with the mobile phase to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Determine the concentration of the dissolved compound in the diluted filtrate using a validated analytical method, such as HPLC.

Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To accurately measure the concentration of this compound in the saturated solution.

Instrumentation and Conditions (Typical):

-

HPLC System: Agilent 1200 Series or equivalent.[3]

-

Column: C18 reverse-phase column (e.g., 4.6 mm × 250 mm, 5 µm).[3]

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 2.5 mM potassium dihydrogen phosphate, pH 2.85) and an organic modifier (e.g., acetonitrile or methanol).[3]

-

Flow Rate: 1.0 mL/min.[3]

-

Column Temperature: 298.15 K (25 °C).[3]

-

Detector: UV detector set to an appropriate wavelength (e.g., 260 nm for aromatic amino acids) or a fluorescence detector for higher sensitivity, often requiring pre-column derivatization.[3][9]

-

Injection Volume: 10-20 µL.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.

-

Sample Analysis: Inject the diluted, filtered sample from the shake-flask experiment into the HPLC system.

-

Concentration Calculation: Using the peak area obtained from the sample and the linear regression equation from the calibration curve, calculate the concentration of this compound in the sample. Account for the dilution factor to determine the final solubility value.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol followed by HPLC analysis.

Caption: Workflow for determining solubility via the shake-flask method and HPLC analysis.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 3. sepax-tech.com.cn [sepax-tech.com.cn]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. enamine.net [enamine.net]

- 7. bioassaysys.com [bioassaysys.com]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. datadocs.bco-dmo.org [datadocs.bco-dmo.org]

A Technical Guide to (R)-2-Amino-3-(o-tolyl)propanoic Acid and its Analogs for Researchers and Drug Development Professionals

Commercial Availability of Tolyl-Substituted Phenylalanine Analogs

While (R)-2-Amino-3-(o-tolyl)propanoic acid is not a standard catalog item, researchers can procure its isomers, which may serve as suitable alternatives for many applications. The following tables summarize the specifications of commercially available (R)-2-Amino-3-(m-tolyl)propanoic acid and (R)-2-Amino-3-(p-tolyl)propanoic acid from various suppliers.

Table 1: Commercial Suppliers of (R)-2-Amino-3-(m-tolyl)propanoic acid

| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| MedchemExpress | 98% | 114926-39-5 | C₁₀H₁₃NO₂ | 179.22 |

| InvivoChem | ≥98% | 114926-39-5 | C₁₀H₁₃NO₂ | 179.22 |

| CookeChem | 98% | 114926-39-5 | C₁₀H₁₃NO₂ | 179.22 |

Table 2: Commercial Suppliers of (R)-2-Amino-3-(p-tolyl)propanoic acid

| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| ChemicalBook | Not Specified | 4599-47-7 (DL-form) | C₁₀H₁₃NO₂ | 179.22 |

Physicochemical Properties

The tolyl-substituted phenylalanine analogs share similar physicochemical properties with the canonical amino acid, phenylalanine. These properties are crucial for their handling, storage, and application in experimental settings.

Table 3: Physicochemical Properties of Tolyl-Substituted Phenylalanine Analogs

| Property | (R)-2-Amino-3-(m-tolyl)propanoic acid | Phenylalanine (for reference)[1] |

| Appearance | White to off-white solid powder | White crystalline solid |

| Molecular Formula | C₁₀H₁₃NO₂ | C₉H₁₁NO₂[1] |

| Molecular Weight | 179.22 | 165.19 g·mol⁻¹[1] |

| Boiling Point | 322.8±30.0 °C at 760 mmHg | Decomposes |

| Density | 1.2±0.1 g/cm³ | 1.29 g·cm⁻³ |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | Room temperature |

Applications in Research and Drug Development

As phenylalanine derivatives, tolyl-substituted propanoic acids are primarily utilized as non-canonical amino acids in peptide synthesis and protein engineering.[2][3] Their introduction into peptides or proteins can modulate biological activity, improve metabolic stability, or serve as probes for studying protein structure and function.

Key applications include:

-

Peptide Synthesis: These analogs can be incorporated into peptide sequences to create novel therapeutics with altered receptor binding affinities or improved resistance to enzymatic degradation.[4] The methyl group on the phenyl ring can introduce steric hindrance, influencing the peptide's conformation and interaction with its target.

-

Drug Design and Discovery: In drug development, these compounds can be used as building blocks for synthesizing small molecule inhibitors or as tools in structure-activity relationship (SAR) studies to probe the steric and electronic requirements of a binding pocket.

-

Protein Engineering: Site-specific incorporation of non-canonical amino acids like the tolyl-phenylalanine analogs allows for the introduction of unique chemical handles for bioconjugation or the study of protein folding and dynamics.

Experimental Protocols

The incorporation of non-canonical amino acids into proteins is a well-established technique in molecular biology. Below is a generalized, representative protocol for the site-specific incorporation of a non-canonical amino acid into a protein expressed in E. coli. This protocol can be adapted for (R)-2-Amino-3-(m/p-tolyl)propanoic acid.

Protocol: Site-Specific Incorporation of a Non-Canonical Amino Acid

1. Preparation of Materials:

-

Expression plasmid containing the gene of interest with an amber stop codon (TAG) at the desired incorporation site.

-

Plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for the non-canonical amino acid.

-

E. coli expression strain (e.g., BL21(DE3)).

-

(R)-2-Amino-3-(m/p-tolyl)propanoic acid.

-

Standard cell culture media (e.g., LB or M9 minimal media).

-

IPTG for induction of protein expression.

-

Antibiotics for plasmid selection.

-

Buffers and reagents for protein purification (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

2. Transformation:

-

Co-transform the E. coli expression strain with the expression plasmid and the synthetase/tRNA plasmid.

-

Plate on selective agar plates containing the appropriate antibiotics and incubate overnight at 37°C.

3. Protein Expression:

-

Inoculate a single colony into a starter culture of 5-10 mL of selective media and grow overnight at 37°C.

-

The next day, inoculate a larger volume of minimal media supplemented with the non-canonical amino acid (typically 1 mM final concentration) and antibiotics with the overnight culture.

-

Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

4. Cell Harvest and Lysis:

-

Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

5. Protein Purification:

-

Purify the protein from the supernatant using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

-

Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elute the protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

6. Verification of Incorporation:

-

Confirm the successful incorporation of the non-canonical amino acid by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The observed molecular weight of the protein should correspond to the theoretical mass including the tolyl-substituted phenylalanine.

Visualizations

General Workflow for Non-Canonical Amino Acid Incorporation

Caption: A generalized workflow for the site-specific incorporation of a non-canonical amino acid.

Solid-Phase Peptide Synthesis Cycle

Caption: The iterative cycle of solid-phase peptide synthesis (SPPS).

References

Methodological & Application

Asymmetric Synthesis of (R)-2-Amino-3-(o-tolyl)propanoic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of (R)-2-Amino-3-(o-tolyl)propanoic acid, a chiral non-proteinogenic amino acid of interest in medicinal chemistry and drug development. The methodologies presented are based on established and robust synthetic strategies for the enantioselective synthesis of α-amino acids. Two primary approaches are detailed: Asymmetric Phase-Transfer Catalysis (O'Donnell Alkylation) and Rhodium-Catalyzed Asymmetric Hydrogenation.

Method 1: Asymmetric Phase-Transfer Catalysis (O'Donnell Alkylation)

This method utilizes the chiral phase-transfer catalyzed alkylation of a glycine imine Schiff base. The (R)-enantiomer is selectively synthesized using a cinchonine-derived catalyst. This approach is known for its operational simplicity and mild reaction conditions.

Quantitative Data Summary

The following table summarizes typical yields and enantiomeric excesses (e.e.) achieved for the asymmetric synthesis of various (R)-arylalanines using the O'Donnell alkylation method with a cinchonine-derived phase-transfer catalyst. These values provide an expected range for the synthesis of this compound.

| Substrate (Benzyl Bromide) | Product | Yield (%) | e.e. (%) |

| 3,5-Dichlorobenzyl bromide | (R)-tert-Butyl N-(diphenylmethylene)-3-(3,5-dichlorophenyl)alaninate | 95 | 96 |

| 4-Chlorobenzyl bromide | (R)-tert-Butyl N-(diphenylmethylene)-3-(4-chlorophenyl)alaninate | 92 | 94 |

| 3-Chlorobenzyl bromide | (R)-tert-Butyl N-(diphenylmethylene)-3-(3-chlorophenyl)alaninate | 94 | 95 |

| 2-Chlorobenzyl bromide | (R)-tert-Butyl N-(diphenylmethylene)-3-(2-chlorophenyl)alaninate | 90 | 92 |

| Naphthalen-1-ylmethyl bromide | (R)-tert-Butyl N-(diphenylmethylene)-3-(naphthalen-1-yl)alaninate | 85 | 93 |

Data adapted from analogous syntheses reported in the literature.[1]

Experimental Protocol

Step 1: Asymmetric Alkylation

-

To a 10 mL reaction tube, add N-(diphenylmethylene)glycine tert-butyl ester (295 mg, 1.0 mmol), o-methylbenzyl bromide (370 mg, 2.0 mmol), and the cinchonine-derived phase-transfer catalyst, O-allyl-N-(9-anthracenylmethyl)cinchoninium bromide (63 mg, 0.1 mmol).

-

Add a solvent mixture of toluene and chloroform (3.0 mL, 2:1 v/v).

-

Cool the reaction mixture to -40 °C in a suitable cooling bath and stir for 10 minutes.

-

Add 50% aqueous potassium hydroxide solution (0.56 mL, 5.0 mmol) dropwise.

-

Continue stirring the reaction mixture at -40 °C for 72 hours.

-

Allow the reaction to warm to room temperature.

-

Add water (10 mL) and extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes, 1:10) to yield (R)-tert-butyl 2-((diphenylmethylene)amino)-3-(o-tolyl)propanoate.

Step 2: Deprotection

-

Dissolve the purified product from Step 1 in a mixture of tetrahydrofuran (5 mL) and 6 M hydrochloric acid (5 mL).

-

Stir the mixture at room temperature for 12 hours.

-

Wash the reaction mixture with dichloromethane (2 x 10 mL) to remove the benzophenone byproduct.

-

Concentrate the aqueous layer under reduced pressure to obtain the crude this compound hydrochloride.

-

The crude product can be further purified by recrystallization from a mixture of ethanol and diethyl ether.

Workflow Diagram

Caption: Workflow for the asymmetric synthesis of this compound via O'Donnell alkylation.

Method 2: Rhodium-Catalyzed Asymmetric Hydrogenation

This highly efficient method involves the asymmetric hydrogenation of a prochiral enamide precursor, (Z)-2-acetamido-3-(o-tolyl)acrylic acid, using a chiral rhodium catalyst. The use of chiral diphosphine ligands, such as DuPhos, typically provides high enantioselectivity.

Quantitative Data Summary

The following table presents representative data for the Rh-catalyzed asymmetric hydrogenation of various dehydroamino acid precursors, indicating the expected performance for the synthesis of the target molecule.

| Substrate | Chiral Ligand | Solvent | H₂ Pressure (psi) | Yield (%) | e.e. (%) |

| Methyl (Z)-2-acetamidocinnamate | (R,R)-Me-DuPhos | Methanol | 30 | >99 | 98 |

| Methyl (Z)-2-acetamido-3-(4-fluorophenyl)acrylate | (R,R)-Et-DuPhos | Methanol | 30 | >99 | 97 |

| (Z)-2-Acetamido-3-(1-naphthyl)acrylic acid | (R,R)-Me-DuPhos | Methanol | 60 | 95 | 99 |

| (Z)-2-Acetamido-3-(2-thienyl)acrylic acid | (R,R)-Me-DuPhos | Methanol | 30 | >99 | 98 |

Experimental Protocol

Step 1: Synthesis of (Z)-2-acetamido-3-(o-tolyl)acrylic acid (Precursor)

-

A mixture of o-tolualdehyde (12.0 g, 100 mmol), N-acetylglycine (11.7 g, 100 mmol), sodium acetate (8.2 g, 100 mmol), and acetic anhydride (30 mL) is heated at 100 °C for 2 hours with stirring.

-

The reaction mixture is cooled to room temperature and poured into cold water (100 mL).

-

The resulting precipitate is collected by filtration, washed with cold water, and recrystallized from ethanol to give (Z)-2-acetamido-3-(o-tolyl)acrylic acid.

Step 2: Asymmetric Hydrogenation

-

In a glovebox, a pressure vessel is charged with [Rh(COD)₂(R,R)-Me-DuPhos]BF₄ (4.5 mg, 0.005 mmol) and (Z)-2-acetamido-3-(o-tolyl)acrylic acid (219 mg, 1.0 mmol).

-

Degassed methanol (10 mL) is added.

-

The vessel is sealed, removed from the glovebox, and connected to a hydrogen line.

-

The system is purged with hydrogen gas three times.

-

The reaction is stirred under 30 psi of hydrogen pressure at room temperature for 24 hours.

-

The pressure is carefully released, and the solvent is removed under reduced pressure.

-

The residue is dissolved in 1 M sodium hydroxide (10 mL) and washed with diethyl ether (2 x 10 mL).

-

The aqueous layer is acidified to pH 2 with 1 M hydrochloric acid, and the product is extracted with ethyl acetate (3 x 15 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield N-acetyl-(R)-2-amino-3-(o-tolyl)propanoic acid.

Step 3: Hydrolysis of the N-acetyl group

-

The N-acetylated product from Step 2 is refluxed in 6 M hydrochloric acid (10 mL) for 6 hours.

-

The reaction mixture is cooled to room temperature and washed with diethyl ether (2 x 10 mL).

-

The aqueous layer is concentrated under reduced pressure to afford this compound hydrochloride.

-

The product can be purified by recrystallization.

Logical Relationship Diagram

References

Enantioselective Synthesis of D-2-Methylphenylalanine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-2-Methylphenylalanine is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. Its incorporation into peptides can enhance metabolic stability by providing steric hindrance against enzymatic degradation. Furthermore, the defined stereochemistry of the α-carbon is crucial for specific molecular interactions and biological activity. This document provides detailed application notes and experimental protocols for three robust methods for the enantioselective synthesis of D-2-Methylphenylalanine: biocatalytic synthesis using engineered Phenylalanine Ammonia Lyase (PAL), biocatalytic synthesis via engineered D-Amino Acid Dehydrogenase (DAADH), and asymmetric synthesis using chiral phase-transfer catalysis.

Method 1: Biocatalytic Synthesis using Engineered Phenylalanine Ammonia Lyase (PAL)

Application Note: This method utilizes a rationally engineered Phenylalanine Ammonia Lyase from Planctomyces brasiliensis (PbPAL) to catalyze the asymmetric hydroamination of 2-methylcinnamic acid. The wild-type enzyme typically produces L-amino acids; however, strategic mutation of the active-site residue L205 to L205F reverses the enantioselectivity, favoring the formation of the D-enantiomer with high enantiomeric excess.[1][2] This biocatalytic approach offers a green and highly selective route to D-2-Methylphenylalanine under mild reaction conditions.

Experimental Workflow

Caption: Workflow for the biocatalytic synthesis of D-2-Methylphenylalanine using engineered PAL.

Experimental Protocol

-

Enzyme Preparation: The engineered PbPAL L205F is expressed in a suitable host (e.g., E. coli) and purified according to standard protein purification protocols.

-

Reaction Setup: In a temperature-controlled reaction vessel, dissolve 2-methylcinnamic acid (1.0 eq) in an appropriate buffer (e.g., 100 mM Tris-HCl, pH 9.0) containing a high concentration of an ammonia source (e.g., 5 M NH4Cl/NH4OH).

-

Enzyme Addition: Add the purified engineered PbPAL L205F (typically 1-5 mol% relative to the substrate) to the reaction mixture.

-

Incubation: Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C) for 24-48 hours. Monitor the reaction progress by HPLC or LC-MS.

-

Work-up: Upon reaction completion, adjust the pH of the mixture to acidic (e.g., pH 2-3) with HCl to precipitate the unreacted substrate. Centrifuge to remove the precipitate and the enzyme.

-